molecular formula C21H16FN3 B2865750 N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine CAS No. 683779-99-9

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine

Cat. No. B2865750
CAS RN: 683779-99-9
M. Wt: 329.378
InChI Key: UVOLEULJELKEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine” is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The properties of these derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Scientific Research Applications

Antioxidant Activity

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine: derivatives have been synthesized and tested for their antioxidant properties. These compounds have shown the ability to inhibit soybean lipoxygenase (LOX), which is an enzyme involved in the oxidation of polyunsaturated fatty acids in cells . The antioxidant capacity of these derivatives is significant because it can help protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

The anti-inflammatory activity of quinazolin-4-amine derivatives is another important application. These compounds have been found to inhibit the production of inflammatory mediators in the body . This property makes them potential candidates for the development of new anti-inflammatory drugs, which could be used to treat conditions like arthritis, asthma, and other inflammatory diseases.

Antimicrobial Activity

Quinazolinone and quinazoline derivatives, including N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine , have been explored for their antimicrobial activity. They have been tested against various strains of Gram-positive and Gram-negative bacteria, showing promising results as potential antibacterial agents . This is particularly relevant in the era of increasing antibiotic resistance.

Anticancer Activity

The synthesis of quinazolin-4-amine derivatives has been driven by their potential anticancer activities. These compounds have been evaluated against different cancer cell lines, and some have shown the ability to inhibit cell proliferation . The development of new anticancer drugs from these derivatives could provide more targeted and effective treatments for various types of cancer.

Enzyme Inhibition

Quinazolin-4-amine derivatives have been identified as inhibitors of various enzymes, such as lipoxygenase (LOX), which is involved in the metabolism of fatty acids and plays a role in inflammation and cancer . By inhibiting such enzymes, these compounds could be used to regulate physiological processes that are implicated in disease states.

properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3/c22-17-12-10-16(11-13-17)20-24-19-9-5-4-8-18(19)21(25-20)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOLEULJELKEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine

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